
5,6-Dichloro-1-methylisoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-1-methylisoindoline is a chemical compound with the molecular formula C9H9Cl2N. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1-methylisoindoline typically involves the chlorination of 1-methylisoindoline. One common method is the reaction of 1-methylisoindoline with chlorine gas in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichloro-1-methylisoindoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of various substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
5,6-Dichloro-1-methylisoindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Dichloro-1-methylisoindoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline: The parent compound of 5,6-Dichloro-1-methylisoindoline.
N-isoindoline-1,3-dione: Another derivative with different substitution patterns.
Substituted Isoindolines: Various isoindoline derivatives with different functional groups.
Uniqueness
This compound is unique due to the presence of two chlorine atoms at the 5 and 6 positions, which can significantly influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its potency and selectivity in certain applications compared to other isoindoline derivatives .
Propiedades
Fórmula molecular |
C9H9Cl2N |
|---|---|
Peso molecular |
202.08 g/mol |
Nombre IUPAC |
5,6-dichloro-1-methyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H9Cl2N/c1-5-7-3-9(11)8(10)2-6(7)4-12-5/h2-3,5,12H,4H2,1H3 |
Clave InChI |
UNOXLAUAKJYCRT-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC(=C(C=C2CN1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


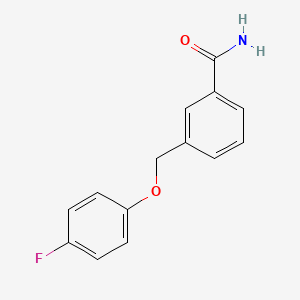
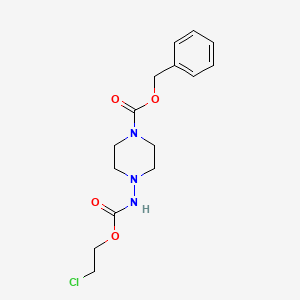

![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)
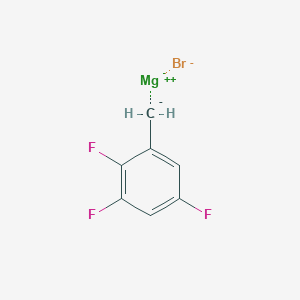
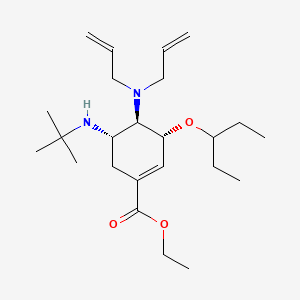
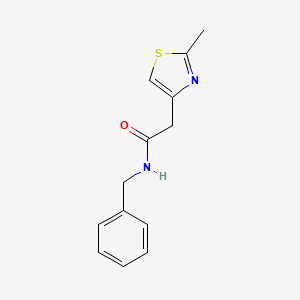
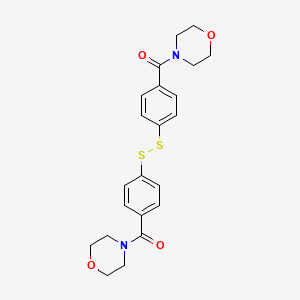


![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)

